molecular formula InAs<br>AsIn B073376 Indium arsenide CAS No. 1303-11-3

Indium arsenide

Número de catálogo: B073376
Número CAS: 1303-11-3
Peso molecular: 189.74 g/mol
Clave InChI: RPQDHPTXJYYUPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indium arsenide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves high-temperature processes such as CVD and MBE, which allow for the precise control of the material’s properties and the formation of high-quality crystals .

Análisis De Reacciones Químicas

Chemical Spray Pyrolysis for Thin Films

InAs thin films are prepared via chemical spray pyrolysis at substrate temperatures of 250–310°C . The process involves:

  • Precursors : Indium chloride (InCl₃) and arsenic trioxide (As₂O₃) dissolved in aqueous or organic solvents.
  • Decomposition : Thermal breakdown of precursors on heated substrates.
Substrate TemperatureFilm Properties
250°CAmorphous structure, low crystallinity
310°CPolycrystalline, improved carrier mobility

Atomic Layer Deposition (ALD) Interactions

During hafnium dioxide (HfO₂) deposition on InAs, surface reactions involve:

  • Native oxide removal : Arsenic oxides (As₂O₃, As₂O₅) and indium oxides (In₂O₃) are eliminated via ligand exchange with TDMA-Hf precursors .
  • Hf adsorption : Molecular adsorption of Hf precursor precedes Hf–O bond formation.
Reaction StageObservation
TDMA-Hf exposureAs-oxide removal within 20 s
H₂O exposureHfO₂ formation, Hf 4f peak shifts by 0.3 eV

Wet-Chemical Passivation

Surface modifications using thiols or peptides enhance stability and reduce toxicity :

  • Thiol adsorption : Covalent In–S bonds block oxide regrowth.
  • Peptide functionalization : Collagen-binding peptides enable biocompatibility.
ModificationLeaching Rate (μg/cm²/day)
Unmodified InAs1.2 (In), 0.8 (As)
PEG-coated InAs0.05 (In), 0.03 (As)

Thermal and Ambient Oxidation

InAs oxidizes in air or at elevated temperatures:

  • Ambient oxidation : Forms unstable surface oxides (In₂O₃, As₂O₃) .
  • Thermal decomposition : At 942°C, InAs melts and decomposes into elemental In and As .

Toxic Byproduct Formation

In biological environments, InAs degrades into toxic ions:

  • Hydrolysis : Releases In³⁺ and As³⁻ ions, inducing apoptosis in thymocytes at low doses (1–100 μM InCl₃, 0.01–1 μM NaAsO₂) .
Dose (InCl₃)Effect
1–100 μMDNA laddering (apoptosis)
1 mMNecrosis

Surface Ligand Exchange

During ALD, precursor ligands (e.g., -N(CH₃)₂) react with surface oxides:
Hf NR2 4+InAs OHf O InAs+HNR2\text{Hf NR}_2\text{ }_4+\text{InAs O}\rightarrow \text{Hf O InAs}+\text{HNR}_2

Research Advancements

Recent studies highlight:

  • InAs nanoclusters : Synthesized via indium carboxylate and arsenic precursors, characterized by single-crystal X-ray diffraction .
  • Terahertz emission : Strong photo-Dember effect due to high electron mobility .

Aplicaciones Científicas De Investigación

Electronic Applications

High-Speed Transistors and Detectors

  • InAs has a narrow band gap of approximately 0.36 eV, which allows for high electron mobility. This property makes it ideal for high-speed electronic devices, such as transistors and infrared detectors. InAs-based field-effect transistors (FETs) have demonstrated superior performance compared to silicon-based devices due to their faster switching speeds and lower power consumption .

Terahertz Oscillators

  • The semiconductor is also utilized in the development of terahertz oscillators. These devices are crucial for applications in imaging, spectroscopy, and communications. InAs can efficiently generate terahertz radiation due to its direct bandgap properties, making it a strong candidate for next-generation terahertz technologies .

Optoelectronic Applications

Infrared Detectors

  • InAs is widely used in infrared (IR) detectors due to its sensitivity to IR wavelengths. These detectors are employed in various applications, including thermal imaging and environmental monitoring. The ability of InAs to detect wavelengths from 1 to 14 micrometers makes it versatile for both military and civilian applications .

Quantum Dots

  • This compound quantum dots (QDs) have gained attention for their potential in optoelectronic devices. These QDs can be engineered to emit light in the near-infrared range, making them suitable for applications such as optical communication and biomedical imaging. Recent advancements have led to the development of visible-light-emitting InAs QDs, expanding their application scope .

Biomedical Applications

Biocompatibility Studies

  • Research has indicated that with appropriate surface modifications, InAs can be made biocompatible for use in biological applications. Studies have shown that modified InAs surfaces can reduce toxicity while maintaining functionality, making them suitable for drug delivery systems and biosensing applications .

Imaging Techniques

  • The unique optical properties of InAs QDs enable their use in deep-tissue imaging and covert illumination systems. These capabilities are particularly valuable in medical diagnostics and therapeutic monitoring .

Data Table: Summary of Applications

Application Area Specific Use Properties Utilized
ElectronicsHigh-speed transistorsHigh electron mobility
ElectronicsTerahertz oscillatorsDirect bandgap
OptoelectronicsInfrared detectorsSensitivity to IR wavelengths
OptoelectronicsQuantum dotsTunable emission in near-IR
BiomedicalBiocompatible materialsSurface modification
BiomedicalImaging techniquesNear-infrared emission

Case Studies

Case Study 1: Surface Modification for Biocompatibility
In a study conducted at Purdue University, researchers explored surface modifications of InAs using wet-chemical methods to enhance biocompatibility. They found that incorporating thiol adlayers significantly improved surface passivation, reducing the leaching of toxic indium and arsenic ions into biological systems. Zebrafish models demonstrated no toxicity after exposure to modified substrates over extended periods .

Case Study 2: Quantum Dots in Biomedical Imaging
Research published by the Solar Energy Research Institute of Singapore highlighted the synthesis of visible-light-emitting colloidal InAs QDs using a low-temperature approach. These QDs exhibited high photoluminescence quantum efficiency and were tested for deep-tissue imaging applications, showing promise due to their tunable emission properties .

Mecanismo De Acción

Indium arsenide exerts its effects primarily through its electronic properties. As a direct-band-gap semiconductor, it allows for efficient electron-hole pair generation and recombination, making it suitable for optoelectronic applications. The high electron mobility of this compound enables the rapid transport of charge carriers, which is essential for high-speed electronic devices .

Actividad Biológica

Indium arsenide (InAs) is a III-V semiconductor known for its unique electronic and optical properties, making it a subject of interest in various fields, including electronics, photonics, and biomedicine. However, its biological activity and potential health implications are critical areas of research due to the toxicity associated with arsenic compounds.

  • Chemical Formula : InAs
  • Molecular Weight : 144.64 g/mol
  • Band Gap : Approximately 0.36 eV at room temperature
  • Crystal Structure : Zinc blende

InAs exhibits a narrow band gap and high electron mobility, which are advantageous for applications in infrared detectors and quantum dot technologies. However, its biological activity is primarily influenced by the presence of arsenic, which poses significant health risks.

Acute and Chronic Toxicity

Research indicates that InAs is highly toxic, particularly affecting pulmonary tissues when inhaled. Studies have shown that InAs exhibits greater toxicity compared to other arsenides such as gallium arsenide (GaAs) and aluminum gallium arsenide (AlGaAs). For instance, a study reported that InAs was the most toxic material to lung tissues among these compounds when administered intratracheally .

The chronic toxicity of InAs can lead to serious health issues due to its low solubility and prolonged retention in the body. Key findings include:

  • Pulmonary Effects : Chronic exposure leads to localized lesions and proliferative activities in lung tissues .
  • Reproductive and Renal Toxicity : Long-term exposure has been linked to adverse effects on reproductive organs and kidneys .
  • Carcinogenic Potential : While there is no direct evidence linking InAs to carcinogenicity, its constituent elements have raised concerns regarding potential cancer risks associated with long-term exposure .

Biological Mechanisms

The biological activity of InAs is influenced by several factors:

  • Indium and Arsenic Release : The toxicity is attributed to the release of indium and arsenic ions from particulate forms, which can induce oxidative stress and inflammatory responses in cells .
  • Cellular Uptake : Studies suggest that indium ions can accumulate in organs such as the liver, leading to chronic toxic effects characterized by altered plasma biochemistry .

Study on Pulmonary Toxicity

A significant study evaluated the long-term pulmonary toxicity of InAs in rats. The findings indicated that exposure resulted in significant histopathological changes in lung tissues, with evidence of inflammation and fibrosis. The study concluded that the inhalation of InAs particles poses serious health risks, necessitating stringent occupational safety measures .

This compound Quantum Dots

Recent advancements in nanotechnology have led to the development of this compound quantum dots (QDs), which are being explored for biomedical applications such as imaging and drug delivery. Although these QDs exhibit promising optical properties, concerns regarding their toxicity remain paramount. Effective surface passivation techniques are essential to mitigate leaching of toxic elements during biomedical applications .

Data Table: Comparison of Toxicity Profiles

CompoundLD50 (mg/kg)Primary Toxic EffectsCarcinogenic Potential
This compound (InAs)4200 (oral) Lung damage, reproductive toxicityNot established
Gallium Arsenide (GaAs)900 (oral) Lung damageEvidence suggests risk
Aluminum Gallium Arsenide (AlGaAs)2500 (oral) Kidney damageNot established

Propiedades

IUPAC Name

indiganylidynearsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/As.In
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPQDHPTXJYYUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[As]#[In]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

InAs, AsIn
Record name indium(III) arsenide
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Record name Indium arsenide
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DSSTOX Substance ID

DTXSID5023825
Record name Indium arsenide
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Molecular Weight

189.740 g/mol
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Physical Description

Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS]
Record name Indium arsenide
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CAS No.

1303-11-3
Record name Indium arsenide
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Record name Indium arsenide
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Record name Indium arsenide (InAs)
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Record name Indium arsenide
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Record name INDIUM ARSENIDE
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